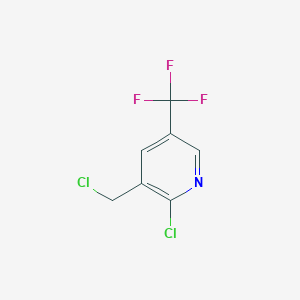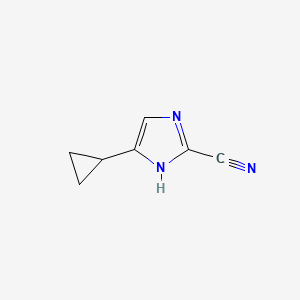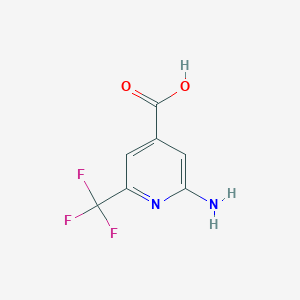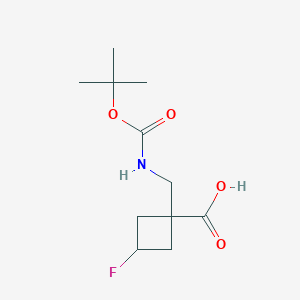
2-氯-3-(氯甲基)-5-(三氟甲基)吡啶
描述
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N, a CAS Number of 65753-47-1, and a molecular weight of 181.54 .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be achieved by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) .科学研究应用
合成和除草剂应用
2-氯-3-(氯甲基)-5-(三氟甲基)吡啶是合成各种药物、农药和生化产品中至关重要的化合物,尤其在除草剂中有显著应用。这些领域中的合成方法和应用趋势已经得到广泛研究,突显了该化合物的广泛用途 (Li Zheng-xiong, 2004)。
结构和光谱表征
已经研究了该化合物衍生物的结构和光谱性质,强调了它在理解分子相互作用方面的实用性。这些研究有助于更广泛地理解化学反应和这类化合物的性质 (M. S. Chernov'yants et al., 2011)。
合成反应原理
对合成2-氯-3-(氯甲基)-5-(三氟甲基)吡啶的原理进行的研究揭示了该过程的可行性和挑战。这包括电子吸引基团的影响以及吡啶环中氮的作用 (Liu Guang-shen, 2014)。
亲电取代和异构化
已经探索了该化合物进行亲电取代和异构化的潜力,揭示了创造多样化化学结构的途径。这项研究对于新化学品和药物的开发至关重要 (F. Mongin et al., 1998)。
溶解度和分子相互作用研究
对该化合物在各种溶剂中的溶解度进行的研究为了解其物理性质和分子水平的相互作用提供了见解。这类研究对于确定化学反应和药物配方的条件至关重要 (A. Jouyban et al., 2017)。
亲核取代反应
对2-氯-3-(氯甲基)-5-(三氟甲基)吡啶的亲核取代反应进行的调查为合成化学提供了宝贵信息,扩大了创造新化合物的可能性 (A. D. Dunn, 1999)。
与镧系离子的配位化学
已经探索了该化合物衍生物与镧系离子的配位化学。这一研究领域对于材料科学和开发具有独特性能的新材料至关重要 (Sylvie L. Pailloux et al., 2009)。
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
作用机制
Target of Action
The primary target of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the treatment of various diseases.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound. This pathway is involved in cell cycle regulation and growth, and its disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The solubility of the compound in various solvents has been studied , which could provide insights into its absorption and distribution characteristics.
Result of Action
The inhibition of the PI3K enzyme and the subsequent disruption of the PI3K/AKT/mTOR pathway can lead to reduced cell proliferation and increased cell death. This makes 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that its bioavailability and efficacy could be affected by the polarity of the environment .
生化分析
Biochemical Properties
2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly as a modulator of enzyme activity. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The compound’s interaction with PI3K can modulate the enzyme’s activity, thereby influencing downstream signaling pathways. Additionally, 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine has been shown to interact with other biomolecules, including proteins and nucleic acids, through covalent bonding and non-covalent interactions, affecting their function and stability.
Cellular Effects
The effects of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to changes in the Akt signaling pathway, which is critical for cell survival and metabolism . Furthermore, 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can affect gene expression by binding to DNA and modifying transcriptional activity, thereby impacting cellular functions such as differentiation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly PI3K, by binding to its active site and preventing substrate access . This inhibition can lead to a cascade of downstream effects, including altered cell signaling and gene expression. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range can be detrimental to cellular health.
Metabolic Pathways
2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the metabolism of lipids, proteins, and nucleic acids by modulating enzyme activity and altering metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism, impacting cellular function and health.
Transport and Distribution
The transport and distribution of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation within cells . Once inside the cell, 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can interact with various cellular components, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine exerts its effects in the appropriate cellular context, influencing its activity and function.
属性
IUPAC Name |
2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOZGDYPXFGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)


![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)


![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)